3-Bromo-1,2-diphenyl-1-propene
Description
3-Bromo-1,2-diphenyl-1-propene is a brominated aromatic compound characterized by a propenyl backbone substituted with bromine at the third carbon and phenyl groups at the first and second positions. Brominated aromatics are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing effects of bromine, which influence substitution and elimination reactions .
Properties
CAS No. |
70671-91-9 |
|---|---|
Molecular Formula |
C15H13Br |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
(3-bromo-1-phenylprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C15H13Br/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H,12H2 |
InChI Key |
NQASUPISSHTQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 3-bromo-1,2-diphenyl-1-propene and related compounds from the evidence:
Key Observations :
- Reactivity : Bromine in this compound likely undergoes nucleophilic substitution (e.g., Suzuki coupling) similar to ethyl 3-bromo-4-dimethoxycinnamate, where bromine participates in amide formation .
- Stability : Unlike 3-bromo-1,2,4-triazine 2-oxide, which resists HBr-mediated degradation , the propenyl backbone in this compound may confer rigidity, reducing undesired rearrangements.
Physicochemical Properties
- Solubility : The diphenyl-propenyl structure may reduce solubility in polar solvents compared to ethyl 3-bromo-4-dimethoxycinnamate, which benefits from ester and methoxy groups .
- Thermal Stability : Bicyclic brominated ketones (e.g., ) decompose at elevated temperatures, whereas conjugated systems like this compound may exhibit higher thermal stability due to resonance stabilization.
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